5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine
Description
Significance of Thiadiazole Heterocycles in Contemporary Chemical and Biological Sciences
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org Their structural diversity, arising from four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), has made them a cornerstone in medicinal chemistry. wikipedia.org These rings are valued as bioisosteres for other chemical groups, meaning they can replace other structures in a drug molecule without significantly altering its shape, but potentially improving its activity or properties. The thiadiazole ring system is known for its aromaticity and relative stability, which is advantageous for in vivo applications. japsonline.com
Among the thiadiazole isomers, the 1,2,4-thiadiazole (B1232254) scaffold is a privileged structure in drug discovery and development. researchgate.netresearchgate.net Its derivatives have demonstrated a remarkable breadth of biological activities. researchgate.net The unique arrangement of sulfur and nitrogen atoms allows for specific interactions with biological targets, such as enzymes and receptors. This has led to the development of 1,2,4-thiadiazole derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netrsc.org The commercial availability of the antibiotic Cefozopran, which contains a 1,2,4-thiadiazole ring, underscores the therapeutic importance of this scaffold. researchgate.net
Table 1: Reported Biological Activities of the 1,2,4-Thiadiazole Scaffold
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Compounds show efficacy against various human cancer cell lines, including breast, lung, and colon cancer. rsc.org | |
| Antimicrobial | Includes antibacterial and antifungal properties; Cefozopran is a notable example of an antibacterial drug with this scaffold. researchgate.net | |
| Anti-inflammatory | Derivatives have been identified that can inhibit key enzymes in the inflammatory pathway. researchgate.net | |
| Neuroprotective | Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.netrsc.org |
| Enzyme Inhibition | Acts as inhibitors for various enzymes, including cathepsin B and transglutaminase, by reacting with cysteine residues. researchgate.net | |
The strategic modification of the core thiadiazole ring with specific functional groups is a key principle in medicinal chemistry. Introducing a phenyl group, particularly at the 5-position of the thiadiazole ring, often enhances biological efficacy. rasayanjournal.co.in Furthermore, the presence of an amino group, creating a thiadiazolamine, provides a site for hydrogen bonding and further chemical modification, which can be crucial for binding to biological targets. cymitquimica.com
The rationale for investigating substituted phenyl-thiadiazolamines is based on structure-activity relationship (SAR) studies. These studies have shown that the type and position of substituents on the phenyl ring can dramatically influence the compound's biological profile. Halogen substituents, such as the bromine atom in 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine (B6278918), are of particular interest as they can alter the molecule's lipophilicity and electronic distribution, potentially leading to enhanced activity. rasayanjournal.co.in Research on related 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines has demonstrated that compounds with chloro and bromo substitutions exhibit significant antibacterial and anticancer activities. rasayanjournal.co.in
Historical Context of Thiadiazole Derivatives Research
The scientific journey of thiadiazoles spans over a century, evolving from fundamental chemical synthesis to a major area of pharmaceutical research.
The history of thiadiazoles dates back to the 19th century. The related 1,2,4-oxadiazole (B8745197) heterocycle was first synthesized in 1884. nih.gov The parent compounds of thiadiazole isomers themselves are rarely synthesized and have few direct applications; however, their derivatives quickly became a subject of intense study. wikipedia.org Much of the early work focused on understanding the fundamental chemistry, reactivity, and synthesis of these novel heterocyclic systems.
While the 1,2,4-thiadiazole ring was known for a considerable time, its potential in medicinal chemistry began to be more fully appreciated in the latter half of the 20th century. A significant turning point was the discovery that these compounds could serve as effective scaffolds for biologically active molecules. researchgate.net In recent decades, interest has surged, driven by advances in synthetic methodologies that allow for the creation of diverse libraries of 1,2,4-thiadiazole derivatives for high-throughput screening. rsc.org The recognition of their wide-ranging pharmacological profile has cemented their status as a valuable pharmacophore, leading to their recent attainment of significant therapeutic and economic importance. researchgate.netresearchgate.net
Scope and Objectives of Research on this compound
While extensive research exists on the broader class of thiadiazoles, the specific compound this compound represents a precise target for investigation. The primary objectives of research on this molecule and its close analogs typically include:
Synthesis and Characterization: To develop efficient and reliable synthetic pathways to produce the target compound with high purity. This involves detailed structural confirmation using modern analytical techniques such as NMR, IR, and mass spectrometry.
Biological Evaluation: To screen the compound for a range of potential biological activities, guided by the known properties of the 1,2,4-thiadiazole scaffold. Key areas of investigation often include its potential as an antimicrobial, anticancer, or anti-inflammatory agent. rasayanjournal.co.in
Structure-Activity Relationship (SAR) Studies: To understand how the specific combination of the 4-bromophenyl group at position 5 and the amine group at position 3 contributes to its biological activity. This involves comparing its efficacy to other derivatives with different substituents to build a comprehensive SAR model.
Mechanism of Action Studies: For compounds that show significant activity, further research aims to elucidate the specific biochemical pathways or molecular targets they interact with to produce their therapeutic effect.
Research on this specific molecule contributes to the broader goal of discovering new chemical entities with improved potency, selectivity, and pharmacological profiles for potential therapeutic applications.
Defining Key Research Avenues for this Specific Compound Class
Research into this compound and its analogs primarily focuses on their potential as modulators of biological systems. The 1,2,4-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov This has led to several key avenues of investigation:
Enzyme Inhibition: A significant area of research involves the ability of the 1,2,4-thiadiazole ring to interact with enzymes, particularly those with cysteine residues in their active sites. nih.gov The N-S bond within the thiadiazole ring can react with the thiol group of a cysteine, forming a disulfide bond and inactivating the enzyme. nih.gov This mechanism has been explored for targeting enzymes like cathepsins and transglutaminases. nih.gov
Receptor Agonism and Antagonism: Derivatives of 1,2,4-thiadiazole have been synthesized and evaluated for their ability to interact with cellular receptors. For example, research has shown that modifying the core structure can lead to compounds that act as dual agonists for peroxisome proliferator-activated receptors (PPARs) α and δ, which are important in regulating metabolism. acs.orgnih.gov Other studies have focused on developing 1,2,4-thiadiazoles with activity at muscarinic receptors, which are involved in the central nervous system. acs.org
Anticancer and Neuroprotective Properties: The development of novel anticancer agents is a major focus. Studies have explored the cytotoxic activity of various 5-aryl-1,3,4-thiadiazole derivatives against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). nih.govresearchgate.net While a different isomer, this research highlights the general potential of the aryl-thiadiazole scaffold. Similarly, novel 1,2,4-thiadiazole derivatives have been investigated as potential neuroprotective agents. acs.org
Antimicrobial Research: The search for new antibacterial and antifungal drugs is a critical field, and heterocyclic compounds are a rich source of candidates. nih.govekb.eg Various 1,2,4-thiadiazole and related triazole derivatives have been synthesized and tested against bacterial and fungal strains, showing moderate to good activity in some cases. zsmu.edu.ua
The following table summarizes selected research on the biological activities of various thiadiazole derivatives, illustrating the diverse applications of this compound class.
| Compound Class | Research Focus | Target/Activity |
| 1,2,4-Thiadiazoles | Enzyme Inhibition | Cysteine Proteases (e.g., Cathepsin B) nih.gov |
| 1,2,4-Thiadiazole Derivatives | Receptor Agonism | PPARα/δ Dual Agonists acs.orgnih.gov |
| 1,2,4-Thiadiazole Derivatives | Receptor Agonism | Muscarinic Receptors acs.org |
| 1,3,4-Thiadiazole (B1197879) Derivatives | Anticancer | Cytotoxic against MCF-7 and HepG2 cells nih.govresearchgate.netresearchgate.net |
| 1,2,4-Thiadiazole Derivatives | Neuroprotection | Inhibition of glutamate-stimulated Ca2+ uptake acs.org |
| 1,3,4-Thiadiazole Derivatives | Antibacterial | Activity against S. aureus, E. coli ekb.eg |
Contribution to the Broader Field of Heterocyclic Chemistry and Drug Discovery
The study of this compound and its relatives contributes significantly to the advancement of both heterocyclic chemistry and the drug discovery pipeline.
In heterocyclic chemistry , the synthesis and characterization of these molecules expand the known chemical space and refine synthetic methodologies. nih.gov The 1,2,4-thiadiazole ring system, while well-known, continues to be a subject of synthetic innovation to improve yields, introduce diverse functional groups, and create complex molecular architectures. nih.gov The analysis of compounds like this compound through techniques such as X-ray crystallography provides fundamental insights into their three-dimensional structure, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov This structural information is invaluable for understanding how these molecules behave and interact on a molecular level.
In the context of drug discovery , this compound class serves as a prime example of scaffold-based drug design. The 1,2,4-thiadiazole core acts as a foundational scaffold that can be systematically decorated with different chemical groups to explore structure-activity relationships (SAR). nih.gov By observing how changes to the structure (e.g., modifying the phenyl ring or the amine group) affect biological activity, medicinal chemists can rationally design more potent and selective molecules. nih.gov The thiadiazole moiety is considered a bioisostere for other chemical groups, meaning it can replace them without drastically altering the molecule's shape, while potentially improving properties like membrane permeability and metabolic stability. isres.org This makes it a versatile building block in the quest for new therapeutics to address a wide range of diseases. isres.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3S |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
InChI Key |
MUIAPFGDKVRNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)Br |
Origin of Product |
United States |
Exploration of Biological Activities of 5 4 Bromophenyl 1,2,4 Thiadiazol 3 Amine Derivatives
In Vitro Bioactivity Screening Methodologies
The initial exploration of the biological effects of newly synthesized compounds, such as derivatives of 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine (B6278918), relies on robust in vitro screening methods. These techniques allow for the rapid assessment of a large number of molecules to identify promising candidates for further development.
General Principles of High-Throughput Screening for Novel Compounds
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling scientists to test thousands or even millions of compounds against a specific biological target or pathway in a short time. numberanalytics.comazolifesciences.com This process has revolutionized the search for new therapeutic agents by dramatically accelerating the pace of discovery. numberanalytics.comnumberanalytics.com The fundamental principles of HTS are rooted in automation, miniaturization, and parallel processing. numberanalytics.comazolifesciences.com
HTS involves several key steps:
Compound Library Preparation : Large collections of diverse chemical compounds are prepared and organized for screening. numberanalytics.com
Assay Development : A reliable and reproducible biological assay, either biochemical or cell-based, is designed to measure the activity of the compounds against the target of interest. numberanalytics.com
Automated Screening : Robotic systems are used to handle liquids and execute the assay, testing the entire compound library in a miniaturized format, typically in microplates. bmglabtech.com
Data Acquisition and Analysis : Sensitive detectors measure the assay signals, and specialized software processes the large volumes of data to identify "hits"—compounds that exhibit the desired biological activity. bmglabtech.com
The primary goal of HTS is not to identify a final drug, but to find promising "lead" compounds that can serve as the starting point for further optimization in the drug discovery pipeline. bmglabtech.com
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are indispensable tools in drug discovery and are frequently employed in HTS campaigns to evaluate the biological effects of novel compounds in a more physiologically relevant context than traditional biochemical assays. sigmaaldrich.comimmunologixlabs.com These assays utilize living cells, providing a complex system that can mimic disease states, preserve intact signaling pathways, and offer insights into a compound's mechanism of action, cytotoxicity, and potential off-target effects. sigmaaldrich.comimmunologixlabs.com
A wide variety of cellular processes can be measured using cell-based assays, including:
Cell Viability and Proliferation : These assays determine a compound's effect on cell health and growth. sigmaaldrich.combioivt.com The MTT assay, for instance, measures cellular metabolic activity as an indicator of cell viability. sigmaaldrich.com
Cytotoxicity : Assays designed to quantify cell death, often by measuring the loss of membrane integrity. nih.gov
Apoptosis : These assays detect programmed cell death, a key mechanism for many anticancer drugs. immunologixlabs.com
Enzyme Activity : The activity of specific enzymes within the cell can be monitored. immunologixlabs.com
Reporter Gene Assays : These involve introducing a reporter gene into cells to monitor the activity of a specific signaling pathway. nih.gov
The readouts for these assays are diverse and can include fluorescence, luminescence, or colorimetric signals, which are typically measured using plate readers or high-content imaging systems. immunologixlabs.combioivt.com
Investigations into Anticancer Potential
Derivatives of the thiadiazole scaffold have shown considerable promise as anticancer agents. nih.gov Research into compounds related to this compound has focused on their ability to inhibit cancer cell growth, interfere with key cancer-related enzymes, and induce cell death.
Antiproliferative Activity against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549, DU-145, HT-29, Colo-205, A2780)
The antiproliferative activity of thiadiazole derivatives has been evaluated against a panel of human cancer cell lines. The effectiveness of these compounds is typically quantified by the IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.
Studies on various substituted 1,3,4-thiadiazole (B1197879) derivatives, which are structural isomers of 1,2,4-thiadiazoles, have demonstrated significant cytotoxic effects. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole hybrids showed potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cells. nih.gov Another study reported that 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole decreased the viability of breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Similarly, derivatives of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole were found to be cytotoxic against rectal (SW707), lung (A549), and breast (T47D) cancer cell lines, with some compounds showing higher efficacy than the standard drug cisplatin. nih.gov Compounds bearing 1,3,4-thiadiazole and phthalimide (B116566) moieties have also shown decreased viability of colon adenocarcinoma (HT-29) cells. nih.gov
Table 1: Antiproliferative Activity of Selected Thiadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ or Observation) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole hybrids | MCF-7 (Breast) | 2.32 - 7.56 µM | nih.govnih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole hybrids | HepG2 (Liver) | 3.13 - 8.81 µg/mL | scispace.com |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Decreased viability | nih.gov |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Decreased viability | nih.gov |
| N-Substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | A549 (Lung) | Activity higher than cisplatin | nih.gov |
| N-Substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | T47D (Breast) | Activity higher than cisplatin | nih.gov |
| 1,3,4-thiadiazole-phthalimide hybrids | HT-29 (Colon) | Decreased viability | nih.gov |
| Quinolone-based 1,3,4-thiadiazoles | MCF-7 (Breast) | 3.26 - 15.7 µM | nih.gov |
| Quinolone-based 1,3,4-thiadiazoles | A549 (Lung) | 2.79 µM (for 1h) | nih.gov |
Enzyme Inhibition in Cancer Pathways (e.g., c-Met kinase, Histone Deacetylase Inhibitors)
A key strategy in cancer therapy is to target enzymes that are crucial for tumor growth and survival. Thiadiazole derivatives have been investigated as inhibitors of several such enzymes.
Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them an attractive target for cancer therapy. Several studies have explored 1,3,4-thiadiazole derivatives as HDAC inhibitors, with some compounds showing promising antiproliferative activity through this mechanism. turkjps.org For instance, the introduction of a heteroaromatic surface recognition motif was found to improve the activity of 1,3,4-thiadiazole-containing HDAC inhibitors. turkjps.org
Kinase Inhibition: Protein kinases are another major class of oncology targets. While specific data on this compound derivatives as c-Met kinase inhibitors is limited in the provided context, other related thiadiazole compounds have been shown to inhibit various kinases. For example, a 1,3,4-thiadiazole derivative was found to inhibit the extracellular signal-regulated kinase (ERK) pathway in non-small lung carcinoma cells. turkjps.org Another study showed that N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide decreased the viability of leukemia cells by targeting the Abl kinase. nih.gov
Table 2: Enzyme Inhibition by Selected Thiadiazole Derivatives
| Compound/Derivative Class | Enzyme Target | Effect | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole-containing hydroxamic acids | Histone Deacetylase (HDAC) | Inhibition, antiproliferative activity | turkjps.org |
| 2-Amino-1,3,4-thiadiazole (B1665364) derivative (FABT) | Extracellular signal-regulated kinase (ERK) | Inhibition of pathway | turkjps.orgmdpi.com |
| N-(5-Nitrothiazol-2-yl)-...-1,3,4-thiadiazole... | Abl Kinase | Decreased viability of leukemia cells | nih.gov |
Mechanistic Insights into Apoptosis Induction and Cell Cycle Arrest
Understanding the precise mechanism by which a compound kills cancer cells is crucial for its development as a therapeutic agent. Studies on thiadiazole derivatives have revealed their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Apoptosis Induction: Many thiadiazole derivatives exert their anticancer effects by triggering apoptosis. For example, certain novel 1,3,4-thiadiazoles were found to induce apoptosis in breast cancer (MCF-7) cells. rsc.org One derivative significantly increased early apoptosis to 15%. rsc.org In another study, treatment of HepG2 and MCF-7 cells with 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives led to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating that the cytotoxic effect is mediated through the induction of apoptosis. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, thiadiazole compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation. A 1,3,4-thiadiazole derivative was shown to arrest breast cancer cells at the G2/M phase of the cell cycle. rsc.org Other derivatives induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.gov Furthermore, some quinolone-based 1,3,4-thiadiazoles were found to cause cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. nih.gov A 2-Amino-1,3,4-thiadiazole derivative (FABT) has also been shown to induce cell cycle arrest in human non-small lung carcinoma cells. turkjps.orgmdpi.com
Assessment of Antimicrobial Properties
Derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have been synthesized and evaluated for their potential as antimicrobial agents. The presence of different substituents on the phenyl ring has been shown to influence the antibacterial and antifungal efficacy of these compounds.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, B. subtilis, P. aeruginosa, E. coli, K. pneumoniae)
A series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were evaluated for their in-vitro antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). rasayanjournal.co.innih.gov The activity was determined by measuring the zone of inhibition and the minimum inhibitory concentration (MIC).
Among the synthesized compounds, the derivative 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine demonstrated notable antibacterial effects, particularly against the Gram-positive strains. rasayanjournal.co.in In a study by Upadhyay and Mishra, this compound, along with its fluoro and chloro analogues, showed significant inhibitory effects against S. aureus and B. subtilis. nih.gov The presence of a halogen atom, such as bromine, on the phenyl ring appears to be favorable for antibacterial activity, with a preference for action against Gram-positive bacteria. nih.gov
The detailed findings for the bromo-derivative and related halogenated compounds are presented below.
Table 1: Antibacterial Activity (MIC, µg/mL) of 5-(4-Halogenated-phenyl)-1,3,4-thiadiazole-2-amine Derivatives
| Compound ID | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|---|---|
| 4a | 4-Fluoro | 20 | 22 | 35 | 40 | rasayanjournal.co.in |
| 4b | 4-Chloro | 22 | 24 | 38 | 42 | rasayanjournal.co.in |
| 4c | 4-Bromo | 25 | 28 | 40 | 45 | rasayanjournal.co.in |
| Ciprofloxacin | Standard | 18 | 20 | 22 | 25 | rasayanjournal.co.in |
Antifungal Activity against Fungal Pathogens (e.g., C. albicans, A. niger, A. fumigatus, S. cerevisiae)
The same series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines was also screened for antifungal activity against Candida albicans and Aspergillus niger. rasayanjournal.co.innih.gov In contrast to the antibacterial results, where halogenated derivatives were most potent, compounds with oxygenated substituents (like hydroxyl and methoxy (B1213986) groups) on the phenyl ring displayed more significant antifungal activity. nih.gov The 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine derivative showed moderate antifungal properties. rasayanjournal.co.in
Table 2: Antifungal Activity (MIC, µg/mL) of 5-(4-Halogenated-phenyl)-1,3,4-thiadiazole-2-amine Derivatives
| Compound ID | Substituent (R) | C. albicans | A. niger | Reference |
|---|---|---|---|---|
| 4a | 4-Fluoro | 38 | 42 | rasayanjournal.co.in |
| 4b | 4-Chloro | 35 | 40 | rasayanjournal.co.in |
| 4c | 4-Bromo | 32 | 35 | rasayanjournal.co.in |
| Fluconazole | Standard | 20 | 22 | rasayanjournal.co.in |
Anti-tubercular Activity against Mycobacterium tuberculosis
The 1,3,4-thiadiazole scaffold is a subject of interest in the search for new anti-tubercular agents. cbijournal.com Research has shown that derivatives of 2-amino-5-substituted-1,3,4-thiadiazole exhibit activity against Mycobacterium tuberculosis. For instance, compounds where the phenyl group at position 5 is substituted with halogens have been investigated. Specifically, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibitory activity against the H37Rv strain of M. tuberculosis at a concentration of 6.25 µg/mL. cbijournal.com Another related structure, 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole, was also found to possess high inhibitory potential. cbijournal.com
While these findings suggest that halogenated phenyl-thiadiazole structures are a promising avenue for anti-tubercular drug discovery, specific studies and data on the anti-tubercular activity of this compound derivatives against Mycobacterium tuberculosis were not identified in the reviewed literature.
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Various heterocyclic scaffolds, including 1,3,4-thiadiazoles, have been investigated as potential cholinesterase inhibitors. However, based on the reviewed literature, there are no specific studies detailing the evaluation of this compound derivatives for their inhibitory activity against acetylcholinesterase or butyrylcholinesterase.
Alpha-Amylase and Alpha-Glucosidase Inhibition
The inhibition of α-amylase and α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes mellitus, as these enzymes are responsible for the breakdown of carbohydrates into absorbable glucose. Several studies have highlighted the potential of thiadiazole and related triazole derivatives as potent inhibitors of these enzymes.
Novel 1,2,4-triazole-based derivatives have been designed and tested as dual inhibitors of both α-amylase and α-glucosidase. Among the synthesized compounds, a derivative featuring a bromo substituent demonstrated potent α-amylase inhibition with an IC50 value of 0.26 ± 0.01 µg/mL and strong α-glucosidase inhibition with an IC50 value of 0.31 ± 0.01 µg/mL. This activity surpassed that of the standard drug, acarbose (B1664774). The structure-activity relationship analysis suggested that the presence of the bromo substituent was crucial for enhancing the inhibitory activity.
In another study, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and evaluated against the α-glucosidase enzyme. Several analogues showed remarkable inhibition profiles with IC50 values ranging from 1.10 ± 0.10 to 2.20 ± 0.10 μM, significantly more potent than the acarbose standard (IC50 = 11.50 ± 0.30 μM). The high inhibitory activity was attributed to the electronic effects of substituents on the phenyl ring. Furthermore, a synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), was identified as a potent non-competitive inhibitor of both α-glucosidase and α-amylase, with IC50 values of 5.17 ± 0.28 µM and 18.82 ± 0.89 µM, respectively.
Table 1: In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activities of Selected Derivatives
| Compound Name/Class | Target Enzyme | IC50 Value | Reference |
| Bromo-substituted 1,2,4-triazole (B32235) derivative | α-Amylase | 0.26 ± 0.01 µg/mL | |
| Bromo-substituted 1,2,4-triazole derivative | α-Glucosidase | 0.31 ± 0.01 µg/mL | |
| 1,3,4-Thiadiazole Schiff base (Analogue 8) | α-Glucosidase | 1.10 ± 0.10 µM | |
| 1,3,4-Thiadiazole Schiff base (Analogue 9) | α-Glucosidase | 1.30 ± 0.10 µM | |
| 1,3,4-Thiadiazole Schiff base (Analogue 4) | α-Glucosidase | 2.20 ± 0.10 µM | |
| FA2 | α-Glucosidase | 5.17 ± 0.28 µM | |
| FA2 | α-Amylase | 18.82 ± 0.89 µM | |
| Acarbose (Standard) | α-Glucosidase | 11.50 ± 0.30 µM |
Beta-Glucuronidase Inhibition
Beta-glucuronidase is an enzyme that has been implicated in pathological conditions such as colon cancer. Its inhibition is an active area of research for developing new therapeutic agents. While specific studies on this compound derivatives are limited, research on the broader class of thiadiazole compounds indicates their potential as β-glucuronidase inhibitors.
A study on thiadiazole derivatives identified them as a new class of β-glucuronidase inhibitors. researchgate.net Some of these compounds were found to be potent inhibitors of the enzyme. researchgate.net For instance, certain indole-based oxadiazole analogs, a related heterocyclic system, showed potent inhibitory activity with IC50 values as low as 0.9 ± 0.01 µM, which is significantly more effective than the standard drug, D-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 µM). researchgate.net This suggests that the heterocyclic core is a promising scaffold for designing inhibitors of this enzyme.
Table 2: In Vitro Beta-Glucuronidase Inhibitory Activities of Related Heterocyclic Derivatives
| Compound Class | IC50 Value (µM) | Standard Drug (IC50 µM) | Reference |
| Thiadiazole derivatives | 440.1 ± 1.17 to 971.3 ± 0.05 | - | researchgate.net |
| Indole-based oxadiazole analogues | 0.9 ± 0.01 to 46.4 ± 0.9 | D-saccharic acid 1,4 lactone (48.1 ± 1.2) | researchgate.net |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications, notably in treating glaucoma. Sulfonamide derivatives of 1,3,4-thiadiazoles are a well-established class of CA inhibitors.
Research has shown that 2-substituted 1,3,4-thiadiazole-5-sulfonamides exhibit significant inhibitory activity against carbonic anhydrase II (CA-II), the isoenzyme present in the ciliary epithelium. The potencies of these compounds vary based on their substitution, with IC50 values ranging from 1.91 x 10⁻⁷ M to 3.3 x 10⁻⁸ M. Acetazolamide, a clinically used CA inhibitor, belongs to this chemical class. The inhibitory mechanism involves the binding of the thiadiazole-sulfonamide moiety to the zinc ion within the enzyme's active site.
Table 3: In Vitro Carbonic Anhydrase II Inhibitory Activities of 1,3,4-Thiadiazole-5-sulfonamide Derivatives
| Compound Class | IC50 Range (M) | Reference |
| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ |
Other Emerging Biological Activities
Antioxidant Activity
Antioxidants are molecules that can prevent or slow the damage to cells caused by free radicals. The 1,3,4-thiadiazole nucleus is a feature of various compounds investigated for their antioxidant potential. A study focused on synthesizing new derivatives from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) to evaluate their antioxidant properties. researchgate.net
The resulting compounds, particularly those incorporating a 4-hydroxycoumarin (B602359) moiety, demonstrated high antioxidant efficiency in DPPH radical and hydrogen peroxide scavenging assays. researchgate.net The scavenging activity of one such derivative was found to be 91.0 ± 5.0%, comparable to the standard antioxidant ascorbic acid (91.00 ± 1.5%). researchgate.net Other research on thiazolidinone derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) also reported promising antioxidant activity, with some compounds showing IC50 values (e.g., 27.50 µM and 28.00 µM) similar to ascorbic acid (29.2 µM).
Table 4: In Vitro Antioxidant Activity of Thiadiazole Derivatives
| Compound/Derivative Class | Assay | Activity (% Inhibition or IC50) | Reference |
| 4-Hydroxycoumarin functionalized thiadiazole | DPPH | 91.0 ± 5.0% | researchgate.net |
| Thiazolidinone derivative (TZD 5) | DPPH | IC50: 27.50 µM | |
| Thiazolidinone derivative (TZD 3) | DPPH | IC50: 28.00 µM | |
| Ascorbic Acid (Standard) | DPPH | 91.00 ± 1.5% / IC50: 29.2 µM | researchgate.net |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiadiazole derivatives have been widely explored for their anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) with a thiadiazole core are being developed to potentially reduce the gastrointestinal side effects associated with traditional NSAIDs. ejbps.com
Studies on Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.netajrconline.org Similarly, various N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and shown to possess noteworthy anti-inflammatory effects. researchgate.net Fused heterocyclic systems, such as 6-aryl researchgate.netresearchgate.netsphinxsai.comtriazolo[3,4-b] researchgate.netajrconline.orgsphinxsai.comthiadiazoles, have also been identified as potent anti-inflammatory agents. nuph.edu.ua
Table 5: Anti-inflammatory Activity of Various Thiadiazole Derivatives
| Compound Class | Model/Assay | Activity Noted | Reference(s) |
| Schiff Bases of 2-Amino-5-aryl-1,3,4-thiadiazole | Carrageenan-induced rat paw edema | Significant | researchgate.netajrconline.org |
| N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine | Albumin denaturation / HRBC membrane stabilization | Significant | researchgate.net |
| 6-Aryl researchgate.netresearchgate.netsphinxsai.comtriazolo[3,4-b] researchgate.netajrconline.orgsphinxsai.comthiadiazole | Carrageenan-induced rat paw edema | Significant anti-exudative activity | nuph.edu.ua |
Anthelmintic Activity
Helminth infections remain a significant global health problem, necessitating the development of new anthelmintic agents. The thiadiazole scaffold has been incorporated into molecules designed to combat parasitic worms. While direct studies on this compound derivatives are not extensively documented in the available literature, related structures show promise.
Thiazole (B1198619) derivatives, which are structurally similar to thiadiazoles, have been reported to possess anthelmintic properties. tsijournals.com For example, some synthesized thiazole compounds demonstrated significant, dose-dependent anthelmintic activity against Pheretima posthuma, with one derivative showing potency comparable to the standard drug piperazine (B1678402) citrate. tsijournals.com Furthermore, fused heterocyclic systems such as thiazolo[3,2-a]benzimidazole derivatives have also been found to be effective anthelmintic agents in in vitro studies. nih.gov These findings suggest that the broader class of sulfur-containing azoles, including thiadiazoles, represents a promising area for the discovery of new anthelmintic drugs. sphinxsai.com
Table 6: Anthelmintic Activity of Related Thiazole and Fused Heterocyclic Derivatives
| Compound Class | Organism | Activity Noted | Reference(s) |
| Substituted Thiazole Derivatives | Pheretima posthuma | Significant, comparable to piperazine citrate | tsijournals.com |
| Thiazolo[3,2-a]benzimidazole Derivatives | Pheretima posthuma | Effective, with max binding affinity in docking studies | nih.gov |
Muscarinic Activities
The investigation of the muscarinic activities of thiadiazole derivatives has been a subject of interest in medicinal chemistry, particularly in the search for novel therapeutic agents. Muscarinic receptors are involved in a wide range of physiological functions, making them an important target for drug development.
A review of the available scientific literature indicates that while some derivatives of the isomeric 1,2,5-thiadiazole (B1195012) have been synthesized and evaluated for their muscarinic receptor affinity, there are no specific studies reporting on the muscarinic activities of derivatives of this compound. nih.govnih.gov Research on 1,2,4-thiadiazoles has explored their potential as muscarinic ligands, with a series of novel compounds bearing a mono- or bicyclic amine at the C5 position being prepared and assessed for their receptor-binding affinity and efficacy. nih.gov However, these studies did not include the 4-bromophenyl substituent at the 5-position or the 3-amine group that characterizes the compound of interest.
The structure-activity relationships of these other thiadiazole series have been examined, highlighting the influence of various substituents on muscarinic receptor binding. nih.gov Nevertheless, in the absence of specific experimental data for derivatives of this compound, their potential to interact with muscarinic receptors remains undetermined.
Structure Activity Relationship Sar Studies of 5 4 Bromophenyl 1,2,4 Thiadiazol 3 Amine Derivatives
Elucidating Key Pharmacophores
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target, thereby triggering or blocking its biological response. For the 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine (B6278918) scaffold, three components are of primary importance: the 1,2,4-thiadiazole (B1232254) ring, the amine group at position 3, and the bromophenyl substituent at position 5.
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Its significance stems from several key properties:
Bioisosteric Replacement: The 1,3,4-thiadiazole (B1197879) ring, a close isomer, is recognized as a bioisostere of the pyrimidine (B1678525) ring, a core component of nucleic acid bases. nih.gov This structural mimicry allows thiadiazole derivatives to potentially interfere with DNA replication processes, a mechanism exploited in the development of anticancer agents. nih.gov
Metabolic Stability: The aromatic nature of the thiadiazole ring confers significant chemical and thermal stability, which can translate to improved metabolic stability in vivo. nih.govnih.gov
Interaction Capabilities: The thiadiazole moiety acts as a hydrogen bond acceptor and a two-electron donor system. nih.gov The presence of nitrogen and sulfur heteroatoms creates a specific electron distribution that facilitates interactions with biological targets like enzymes and receptors. nih.gov
Scaffold for Diverse Activities: Derivatives of 1,2,4-thiadiazole have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, underscoring its versatility as a core structure in drug design. researchgate.netrsc.orgnih.gov The replacement of a 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole (B1194373) isostere has been shown to cause a drastic drop in the anticancer activity of certain compound series. nih.gov
The amine group (-NH2) at the 3-position of the 1,2,4-thiadiazole ring is a crucial functional group that significantly influences the molecule's physicochemical properties and biological activity.
Hydrogen Bonding: As a primary amine, this group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site of target proteins. This is a common feature in ligand-receptor binding.
Site for Derivatization: The reactivity of the amine group makes it an excellent handle for synthetic modification. nih.gov It allows for the introduction of a wide variety of substituents through reactions like acylation, alkylation, or formation of Schiff bases, enabling the exploration of a broad chemical space to fine-tune activity, selectivity, and pharmacokinetic properties. nih.gov
The 4-bromophenyl group attached to position 5 of the thiadiazole ring is a key determinant of the molecule's steric and electronic profile.
Electronic Effects: The bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), yet it is also a weak deactivator in electrophilic aromatic substitution due to its ability to donate lone pair electrons (resonance effect). This electronic influence can modulate the electron density of the entire molecule, affecting its binding affinity to biological targets. vulcanchem.com The incorporation of bromine atoms can enhance the electrical deficiency of the heterocyclic system. researchgate.net
Steric Bulk and Lipophilicity: The presence of the bromine atom and the phenyl ring contributes significant steric bulk, which can dictate the molecule's preferred conformation and its fit within a receptor's binding site. vulcanchem.com Furthermore, the bromine atom increases the lipophilicity (hydrophobicity) of the compound, which can impact its ability to cross cell membranes.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. This type of interaction is increasingly recognized as an important contributor to ligand-protein binding affinity.
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially increasing the half-life of the compound. In some series, however, substitutions at this position can have varied effects. For instance, in one study on anticancer agents, a compound with a 4-cyano group was more active than the corresponding 4-bromo derivative. nih.gov
Systematic Substituent Effects on Bioactivity
The systematic replacement of substituents on the core scaffold is a cornerstone of SAR studies. This approach allows for a detailed understanding of how different chemical properties influence biological outcomes.
The type, number, and position of halogen substituents on the phenyl ring can dramatically alter biological activity. While the parent compound features a single bromine at the para-position, other halogenation patterns have been explored in related series.
Position and Number: Research on related heterocyclic compounds has shown that the position of the halogen is critical. For instance, para-substituted compounds are often more active than meta- or ortho-substituted isomers. nih.gov In a series of 1,2,3-thiadiazole (B1210528) derivatives, a 2,4-dibromophenyl substitution resulted in a significant increase in anti-HIV activity compared to other substitutions. mdpi.com
Type of Halogen: The nature of the halogen (F, Cl, Br, I) influences both steric and electronic properties. In a series of 1,2,4-triazole (B32235) analogs, compounds with 4-fluoro and 4-chloro substitutions on a phenyl ring attached to the core showed distinct anticancer activity profiles. mdpi.com
Influence on Activity: Studies on various thiadiazole derivatives have demonstrated that halogenation can lead to enhanced biological activity. For example, attaching halogens to the phenyl-1,3,4-thiadiazole moiety has been shown to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov However, the effect is not always positive; in a specific series of anticancer agents, a 4-bromophenyl derivative displayed poor activity. nih.gov This highlights the context-dependent nature of SAR.
Table 1: Effect of Halogenation on Bioactivity in Thiadiazole and Related Heterocycles This table is interactive. Click on the headers to sort the data.
| Compound Series | Substitution Pattern | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| Anti-HIV 1,2,3-Thiadiazoles | 2,4-Dibromophenyl | Significantly increased potency | mdpi.com |
| Anticancer 1,2,4-Triazoles | 4-Bromobenzoyl | Poor activity compared to other substituents | nih.gov |
| Anticancer 1,2,4-Triazoles | 4-Cyano vs. 4-Bromo | 4-Cyano derivative showed better anticancer activity | nih.gov |
| Antibacterial 1,3,4-Thiadiazoles | Halogen on phenyl ring | Increased activity against Gram-positive bacteria | nih.gov |
Modifying the 4-bromophenyl ring at position 5 with other aromatic or heteroaromatic systems, or adding substituents to it, provides further SAR insights. The electronic nature (electron-donating vs. electron-withdrawing) and size (steric effects) of these substituents are paramount.
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the phenyl ring can have a profound impact.
Electron-Withdrawing Groups (EWGs): In several studies on anticancer 1,3,4-thiadiazole derivatives, the presence of EWGs like nitro (-NO2), chloro (-Cl), or amido (-CONH2) on the phenyl ring was associated with higher cytotoxicity. nih.govjocpr.com
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methyl (-CH3) or methoxy (B1213986) (-OCH3) often proved detrimental to activity in the same anticancer series. nih.govnih.gov
Steric Effects: The size and shape of the substituent can influence how the molecule fits into its biological target. In some cases, bulky groups may be beneficial, while in others they can cause steric hindrance, preventing optimal binding. For example, di-substitution on the phenyl ring, such as with two methyl groups, was found to be potent in a series of secretin receptor agonists. nih.gov
Table 2: Influence of Electronic Effects of Phenyl Substituents on Bioactivity This table is interactive. Click on the headers to sort the data.
| Compound Series | Substituent Type | Substituent Example(s) | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| Anticancer 1,3,4-Thiadiazoles | Electron-Withdrawing | -CONH2, -NO2, -Cl | Increased cytotoxicity | nih.gov |
| Anticancer 1,3,4-Thiadiazoles | Electron-Donating | -CH3 | Detrimental for cytotoxicity | nih.gov |
| Anticancer 1,2,4-Triazoles | Electron-Donating | 3,4,5-trimethoxy | Excellent anticancer activity | nih.gov |
| Anticonvulsant Thiadiazoles | Electron-Donating | -OCH3 | Less protection against convulsions | nih.gov |
Linker Effects and Scaffold Modifications
The biological activity of compounds derived from the 1,2,4-thiadiazole core is profoundly influenced by the nature of the linkers connecting the core to other pharmacophoric groups and by modifications to the heterocyclic scaffold itself.
Linker Effects:
The introduction of different linker groups to the amine function of the thiadiazole ring is a key strategy for modulating potency and selectivity. Studies on related aminothiadiazole series have demonstrated that even small changes to the linker can significantly impact biological activity. For instance, in a series of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine (B1358239) derivatives evaluated as human adenosine (B11128) A3 receptor antagonists, acylating the amino group served as a critical linker modification. nih.gov
Amide Linkers: Converting the 3-amino group into an acetamide (B32628) or propionamide (B166681) linker dramatically increased binding affinity for the human adenosine A3 receptor. The N-acetyl derivative, N-[3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, emerged as the most potent antagonist in its series, with a Ki value of 0.79 nM. nih.gov This highlights the importance of the amide bond as a linker, likely by providing a key hydrogen bond acceptor (the carbonyl oxygen) that can interact with receptor residues. nih.gov
Methylene Spacers: In other heterocyclic systems, the length and flexibility of linkers are crucial. For example, derivatives of benzo nih.govdrugbank.comimidazo[1,2-d] nih.govnih.govnih.govthiadiazole have been connected to other benzoheterocycles via a polymethylene spacer to achieve anticancer activity. nih.gov This suggests that for the this compound scaffold, varying the length of an alkyl or other flexible chain linking the 3-amino group to another moiety could be a viable strategy to optimize activity for various targets.
Complex Linkers: More complex linkers, such as piperazine (B1678402), have been used to connect a 1,2,4-oxadiazole (B8745197) moiety to a quinoline (B57606) scaffold in the development of antitubercular agents. nih.gov This indicates that rigid, cyclic linkers can effectively orient the connected pharmacophores for optimal target engagement.
Scaffold Modifications:
Modifying the core 1,2,4-thiadiazole scaffold, either by altering the arrangement of heteroatoms (isomerism) or by replacing it with a different heterocyclic ring (scaffold hopping), is a fundamental approach in medicinal chemistry to improve properties and explore new chemical space.
Isomeric Scaffolds (1,2,4- vs. 1,3,4-Thiadiazole): The isomeric arrangement of the thiadiazole ring is critical for biological activity. A direct comparison between a potent 1,2,4-thiadiazole adenosine A3 antagonist and its 1,3,4-thiadiazole regioisomer revealed a staggering ~6000-fold decrease in binding affinity for the 1,3,4-isomer. nih.gov Molecular modeling suggested that the 1,2,4-isomer could form a crucial hydrogen bond with the receptor, an interaction the 1,3,4-isomer could not establish, leading to a much higher and less favorable complex energy. nih.gov This underscores the rigid structural and electronic constraints imposed by the scaffold's heteroatom placement.
Scaffold Hopping (Thiadiazole vs. Thiazole (B1198619)/Triazole): Replacing the 1,2,4-thiadiazole ring with other heterocycles can drastically alter potency and selectivity. In a study targeting kinases, replacing a 2-aminothiazole (B372263) scaffold with a 1,3,4-thiadiazol-2-amine nucleus powerfully switched selectivity from Fyn kinase towards GSK-3β kinase. acs.org Conversely, replacing the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole isostere in a series of anticancer agents led to a dramatic drop in activity. mdpi.com These examples demonstrate that while heterocycles may appear structurally similar, their distinct electronic properties and hydrogen bonding capabilities dictate their interactions with biological targets.
| Modification Type | Example | Core Scaffold | Observed Effect | Reference |
|---|---|---|---|---|
| Linker Modification | Amide Linker (N-acetyl) | 3-(4-methoxyphenyl)-1,2,4-thiadiazole | Greatly increased binding affinity for adenosine A3 receptor. | nih.gov |
| Scaffold Isomerism | 1,2,4-thiadiazole vs. 1,3,4-thiadiazole | Aminothiadiazole | ~6000-fold decrease in affinity for adenosine A3 receptor with 1,3,4-isomer. | nih.gov |
| Scaffold Hopping | Thiazole to 1,3,4-Thiadiazole | Aminothiazole/Aminothiadiazole | Switched kinase selectivity from Fyn to GSK-3β. | acs.org |
| Scaffold Hopping | 1,3,4-Thiadiazole to 1,3,4-Oxadiazole | Aryl-substituted thiadiazole/oxadiazole | Drastic drop in anticancer activity. | mdpi.com |
Correlating Structural Features with Specific Biological Targets
The specific substituents on the this compound scaffold are critical determinants of its interaction with biological targets. SAR studies on analogous compounds have identified key structural features that confer potency and selectivity for several target classes.
Adenosine Receptor Antagonism:
The 1,2,4-thiadiazole scaffold is a known pharmacophore for adenosine receptor antagonists. For human A3 adenosine receptor antagonists based on a 3-aryl-5-amino-1,2,4-thiadiazole core, several structural features are crucial:
Phenyl Ring Substitution: A methoxy group at the 4-position of the phenyl ring was found to be highly favorable for binding affinity and selectivity. nih.gov This suggests that for the title compound, the 4-bromo substituent on the phenyl ring is a key interaction moiety. The nature of the halogen (e.g., fluoro, chloro, bromo) can fine-tune activity, often with larger halogens providing increased potency in related heterocyclic series. mdpi.com
Amine Group Substitution: As discussed under linker effects, acylation of the exocyclic amine group is paramount for high affinity. An N-acetyl group provides a potent antagonist, likely by engaging in a hydrogen bond with a glutamine residue (Q167) in the second extracellular loop of the A3 receptor. nih.gov This interaction appears unique to the A3 subtype, contributing to selectivity.
Enzyme Inhibition:
Derivatives of the thiadiazole scaffold have shown inhibitory activity against a range of enzymes, with SAR depending heavily on the target.
Kinase Inhibition: While many studies focus on the 1,3,4-isomer, they provide valuable insights. For Abl tyrosine kinase inhibitors, substituted benzoylamino groups on a 1,3,4-thiadiazole core were found to be potent. drugbank.com More directly, the replacement of a thiazole ring with a 1,3,4-thiadiazol-2-amine powerfully switched selectivity towards GSK-3β, demonstrating the core's role in directing kinase inhibition. acs.org
α-Glucosidase Inhibition: In a series of 1,3,4-thiadiazole inhibitors of α-glucosidase, the electronic properties of substituents on an appended phenyl ring were critical. acs.org Strong electron-withdrawing groups, such as nitro groups, enhanced potency compared to electron-donating groups like methoxy. The position of the substituent (ortho, meta, or para) also significantly influenced the inhibitory profile. acs.org
Free Fatty Acid Receptor 1 (GPR40) Agonism:
| Biological Target | Core Scaffold | Key Structural Feature for Activity | Effect | Reference |
|---|---|---|---|---|
| Adenosine A3 Receptor | 3-Aryl-5-amino-1,2,4-thiadiazole | 4-Methoxy on phenyl ring; N-acetyl on amine | High affinity and selectivity | nih.gov |
| GSK-3β Kinase | 7-Azaindole-aminothiadiazole | 1,3,4-Thiadiazole-2-amine scaffold | Potent and selective inhibition | acs.org |
| Abl Tyrosine Kinase | 1,3,4-Thiadiazole | Substituted benzoylamino group | Potent inhibition | drugbank.com |
| α-Glucosidase | 1,3,4-Thiadiazole | Electron-withdrawing groups on phenyl ring | Enhanced inhibitory potency | acs.org |
| FFA1 (GPR40) | 1,2,4-Thiadiazole | Specific, non-truncated structure | Low micromolar agonist potency | nih.govresearchgate.net |
Computational and Theoretical Investigations of 5 4 Bromophenyl 1,2,4 Thiadiazol 3 Amine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the active site of a protein.
While specific molecular docking studies exclusively on 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine (B6278918) are not extensively detailed in the available literature, research on closely related analogs, such as 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives, has been conducted. These studies have primarily focused on their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The binding modes of these derivatives are predicted to occur within the ATP-binding site of the EGFR kinase domain. For the specific compound this compound, it is hypothesized that the 1,2,4-thiadiazole (B1232254) scaffold, along with the 4-bromophenyl group, plays a crucial role in orienting the molecule within the active site of target enzymes. The nitrogen atoms of the thiadiazole ring and the amino group are predicted to be key interaction points.
The stability of the ligand-protein complex is determined by various non-covalent interactions. For thiadiazole derivatives, these interactions are critical for their biological activity.
Hydrogen Bonding: The amino group (-NH2) on the thiadiazole ring is a primary site for forming hydrogen bonds with amino acid residues in the active site of a protein. The nitrogen atoms within the thiadiazole ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The bromophenyl group is a significant contributor to hydrophobic interactions. The phenyl ring can engage with nonpolar pockets within the protein's active site, enhancing binding affinity.
Pi-Pi Stacking: The aromatic phenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.
In studies of related 1,3,4-thiadiazole (B1197879) derivatives, these interactions have been shown to be crucial for their inhibitory activity against targets like EGFR kinase.
Docking scores are used to rank the binding affinities of different compounds to a target protein. A lower docking score generally indicates a more favorable binding interaction. In a study of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives, several compounds exhibited high docking scores against EGFR kinase, suggesting strong binding affinities. While specific docking scores for this compound are not provided in the reviewed literature, it is a common practice to compare the scores of novel compounds against a standard or reference drug.
| Compound Derivative | Target | Docking Score (kcal/mol) | Reference |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | |
| Benzimidazole-Thiadiazole Hybrid (5f) | Candida species' 14-α demethylase | -10.928 |
This table presents data for related thiadiazole derivatives to illustrate typical docking score ranges.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules.
DFT calculations are used to understand the distribution of electrons within a molecule and to predict its chemical reactivity. For thiadiazole derivatives, DFT studies help in elucidating the molecular geometry, charge distribution, and spectroscopic properties. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used method for such calculations on similar heterocyclic systems. These calculations can confirm the stability of different tautomeric forms and provide insights into the molecule's electrostatic potential, which is crucial for understanding its interaction with biological targets.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
For thiadiazole derivatives, the HOMO is typically located over the electron-rich parts of the molecule, such as the amino group and the phenyl ring, while the LUMO is distributed over the electron-deficient thiadiazole ring. The HOMO-LUMO gap provides information about the molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological macromolecules.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.54 | -1.98 | 5.56 |
This table presents data for a related thiadiazole derivative to illustrate typical FMO analysis results.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1,2,4-thiadiazole and 1,3,4-thiadiazole nucleus, including this compound, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects, such as antimicrobial or anticancer activities. researchgate.netmdpi.comresearchgate.netnih.gov
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound and its analogs involves a systematic process. Initially, a dataset of thiadiazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial effects) is compiled. nih.gov The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods, such as Density Functional Theory (DFT), to calculate various molecular descriptors. sciepub.comsciepub.com
Statistical methods like Multiple Linear Regression (MLR) are commonly employed to create a linear equation that relates the most significant molecular descriptors to the biological activity. researchgate.netsciepub.comnih.gov The robustness and predictive power of these models are rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the standard deviation (S), and Fischer's F-statistic. sciepub.comsciepub.com Cross-validation techniques, particularly the leave-one-out (LOO) method, are used to assess the model's internal predictivity, yielding a cross-validation coefficient (Q²). sciepub.comnih.gov
For instance, a hypothetical QSAR model for a series of aminothiadiazole derivatives might be represented by the following equation:
pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and β values are the coefficients for each molecular descriptor. The quality of such a model is demonstrated by its statistical validation.
Table 1: Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.931 | Indicates that 93.1% of the variance in biological activity is explained by the model. sciepub.comsciepub.com |
| Q² (Cross-validation Coefficient) | 0.931 | A high value suggests good internal predictive ability of the model. sciepub.com |
| S (Standard Deviation) | 0.045 | Represents the average deviation of the predicted values from the experimental values. sciepub.comsciepub.com |
| F (Fischer's F-statistic) | 202.657 | A high F-value indicates a statistically significant relationship between descriptors and activity. sciepub.comsciepub.com |
More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied. These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. nih.gov
Identification of Physicochemical Descriptors Influencing Activity
The core of any QSAR study is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. For this compound and related compounds, these descriptors can be broadly categorized into electronic, steric, and topological properties.
Electronic Descriptors: These properties describe the distribution of electrons within the molecule and are crucial for receptor-ligand interactions.
Dipole Moment (µ): Influences the molecule's orientation in a biological environment and its ability to engage in polar interactions. sciepub.comsciepub.com
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons and has been correlated with the cytotoxicity of related heterocyclic compounds. researchgate.net
Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule, which are critical for fitting into a biological target's active site.
Molar Volume (MV) and Surface Area (SA): These descriptors provide information about the molecule's bulk and the extent of its potential interaction surface. researchgate.netresearchgate.net
Bond Angles and Lengths: Specific geometric parameters, such as the S-C-N bond angle in the thiadiazole ring, have been identified as priority descriptors in predicting the activity of this class of compounds. sciepub.comsciepub.com
Lipophilicity Descriptors:
LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity, which is critical for its ability to cross cell membranes and reach its target. researchgate.netresearchgate.net
The following table provides a hypothetical list of key descriptors for this compound and their potential influence on its biological activity, based on studies of analogous compounds.
Table 2: Key Physicochemical Descriptors and Their Influence on Activity
| Descriptor Category | Descriptor | Hypothetical Value | Potential Influence on Biological Activity |
| Electronic | Dipole Moment (µ) | ~4.5 D | Modulates strength of polar interactions with target enzymes. sciepub.comsciepub.com |
| Electronic | Electrophilicity Index (ω) | ~2.1 eV | Higher values may correlate with increased covalent bonding potential or cytotoxicity. researchgate.net |
| Steric/Topological | Bond Angle (α S-C-N) | ~115° | Identified as a critical predictor for the activity of 1,3,4-thiadiazole derivatives. sciepub.comsciepub.com |
| Steric/Topological | Molecular Volume (MV) | ~150 ų | Influences the fit within the binding pocket of a biological target. researchgate.net |
| Lipophilicity | LogP | ~2.8 | Affects membrane permeability and transport to the site of action. researchgate.netresearchgate.net |
By analyzing these descriptors, QSAR models can effectively guide the rational design of new, more potent derivatives of this compound for various therapeutic applications. excli.de
Mechanistic Studies of 5 4 Bromophenyl 1,2,4 Thiadiazol 3 Amine and Its Bioactive Derivatives
Molecular Mechanisms of Action (MOA) Elucidation
The elucidation of a drug's molecular mechanism of action is fundamental to drug discovery. For thiadiazole derivatives, research has focused on several key areas, including enzyme inhibition, direct interactions with cellular macromolecules, and the modulation of critical signaling pathways.
Enzyme Inhibition Mechanisms
The thiadiazole nucleus is a versatile scaffold for designing potent enzyme inhibitors. Derivatives have been shown to target a variety of enzymes implicated in different diseases.
One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a kinase pivotal in tumor progression and survival. ijpsjournal.com Computational studies involving molecular docking have been used to hypothesize that derivatives such as 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine could exhibit significant binding affinities toward the EGFR kinase domain, marking them as potential anti-cancer agents. ijpsjournal.comzenodo.org In-depth studies on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives confirmed that bromophenyl-substituted compounds showed strong cytotoxicity against various cancer cell lines, with activity attributed to the dual inhibition of EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.comnih.gov
In the context of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) is a primary target. tbzmed.ac.ir A series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their AChE inhibitory activity. Several of these compounds displayed remarkable potency, with IC₅₀ values in the nanomolar range, suggesting their potential as anti-Alzheimer's agents. tbzmed.ac.ir
Furthermore, fused thiadiazole heterocycles have demonstrated inhibitory activity against enzymes such as nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs), which are involved in various pathological conditions. d-nb.info
| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives (bromophenyl substituted) | EGFR, HER-2 | IC₅₀ values in the range of 0.77–3.43 μM against various cancer cell lines. mdpi.comnih.gov | mdpi.comnih.gov |
| 1,3,4-Thiadiazole-benzamide hybrids | Acetylcholinesterase (AChE) | Compound 7e showed an IC₅₀ of 1.82 ± 0.6 nM. tbzmed.ac.ir | tbzmed.ac.ir |
| Fused 1,3,4-thiadiazoles | NPPs, APs, NTPDs | Identified as privileged core structures for enzyme inhibition. d-nb.info | d-nb.info |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Not specified | Cytotoxic against MCF-7 and HepG2 cancer cells with IC₅₀ range between 2.32 and 8.35 μM. mdpi.com | mdpi.com |
Interaction with Cellular Components (e.g., DNA Binding)
Beyond enzyme inhibition, thiadiazole derivatives can exert their biological effects by directly interacting with other essential cellular components like nucleic acids. The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids. nih.gov This structural similarity suggests that these compounds could interfere with DNA replication and other DNA-dependent processes. nih.gov
Studies on 5-[substituted]-1,3,4-thiadiazol-2-amines have confirmed their ability to act as avid DNA binders. researchgate.net Spectroscopic investigations indicate that the binding mechanism may involve intercalation, where the planar aromatic systems of the compounds insert themselves between the base pairs of the DNA double helix. researchgate.net Furthermore, gel electrophoresis experiments have demonstrated that these thiadiazole derivatives are capable of cleaving plasmid DNA, an activity that is enhanced in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net The ability to interact with and damage DNA is a well-established mechanism for many anticancer drugs.
In a related context, molecular docking studies of different heterocyclic scaffolds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have explored interactions with tubulin, a key component of the cellular cytoskeleton. mdpi.com These studies showed that the compounds could fit into the combretastatin (B1194345) A-4 binding site of tubulin, with binding affinities ranging from -6.502 to -8.341 kcal/mol, indicating another potential mechanism for antiproliferative activity. mdpi.com
Modulation of Biological Pathways
The biological activity of thiadiazole derivatives often results from the modulation of complex intracellular signaling pathways that regulate cell growth, proliferation, and survival. A notable example is the inhibition of the extracellular signal-regulated kinase (ERK) pathway by a 2-amino-1,3,4-thiadiazole (B1665364) derivative known as FABT. researchgate.net The ERK pathway is a critical signaling cascade that is often hyperactivated in various cancers. Western blotting analysis confirmed that the compound's activity is linked to the inhibition of ERK1/2 phosphorylation. researchgate.net
The design of thiadiazole derivatives as EGFR inhibitors is another example of targeting a specific biological pathway. ijpsjournal.comzenodo.org By blocking EGFR, these compounds can disrupt the downstream signaling cascades that drive tumor progression. Similarly, the discovery of 5-amino-1,3,4-thiadiazole appended isatins with polypharmacological properties highlights the potential for these scaffolds to modulate multiple cellular pathways simultaneously. nih.gov
In Vitro Mechanistic Investigations
To probe the molecular mechanisms of thiadiazole derivatives, a variety of in vitro assays are employed. These range from biochemical assays using purified components to cellular assays that assess the compound's effect in a more complex biological environment.
Biochemical Assays for Target Engagement and Pathway Analysis
Confirming that a compound physically interacts with its intended target is a critical step in mechanistic validation. Biophysical methods are essential for confirming target engagement and can help elucidate the mechanism of action for prospective therapeutics. frontiersin.org
For enzyme inhibition studies, standard biochemical assays are used. For instance, the anticholinesterase activity of 1,3,4-thiadiazole derivatives was quantified using Ellman's spectrophotometric test, which measures the activity of the AChE enzyme. tbzmed.ac.ir
To study DNA interactions, UV-visible spectroscopy is a common technique. By monitoring changes in the absorption spectrum of DNA upon the addition of a compound, binding constants can be determined. researchgate.net Such studies have been used to investigate the mechanism of interaction between new 1,3,4-thiadiazole derivatives and calf thymus DNA (CT-DNA). rsc.org
Cellular Assays for Pathway Modulation (e.g., phosphorylation, cell cycle progression)
Cell-based assays are indispensable for understanding how a compound affects cellular processes. Antiproliferative activity is frequently assessed using viability assays, such as the Sulforhodamine B (SRB) or MTT assay, across a panel of human cancer cell lines. nih.govrasayanjournal.co.in These assays provide data on the potency and selectivity of the compounds. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated against the MCF-7 breast cancer cell line, identifying a lead compound with an IC₅₀ value of 10.5 μM. nih.gov
Flow cytometry is a powerful tool for analyzing the effects of compounds on the cell cycle and apoptosis. nih.gov Studies on a 2-amino-1,3,4-thiadiazole derivative revealed that it induces cell cycle arrest at the G1/S checkpoint. researchgate.net Other thiadiazole derivatives have been shown to arrest the cell cycle in the G2/M phase and induce DNA fragmentation, which is indicative of apoptosis. nih.gov
Cell painting assays represent a modern, high-content approach to phenotypic profiling. nih.gov In a study of 5-amino-1,3,4-thiadiazole appended isatins, this method was used to evaluate induced cellular morphological changes, revealing high biological profiling similarities to known antifungal and chemokine receptor inhibitor drugs. nih.gov
| Compound/Derivative Class | Assay Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole derivative (FABT) | Cell Cycle Analysis | Human non-small lung carcinoma | Induces cell cycle arrest in the G1 phase. researchgate.net | researchgate.net |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | SRB Assay | MCF-7 (breast adenocarcinoma) | Showed anticancer activity with an IC₅₀ of 10.5 μM. nih.gov | nih.gov |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Anticancer Screening | Breast cancer cell line | Compounds 4(c), 4(f), and 4(g) showed moderate to good anticancer activity. rasayanjournal.co.in | rasayanjournal.co.in |
| 5-amino-1,3,4-thiadiazole appended isatins | Cell Painting Assay | U2OS | Induced significant cellular morphological changes; high biosimilarity to known drugs. nih.gov | nih.gov |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Flow Cytometry | MCF-7, HepG2 | Analysis of apoptotic cell death and cell cycle phase distribution was performed. nih.gov | nih.gov |
Computational Mechanistic Insights from Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to elucidate the dynamic behavior of biological macromolecules and their interactions with small molecule ligands at an atomic level. For 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine (B6278918) and its bioactive derivatives, MD simulations provide crucial insights into their mechanisms of action, binding stability, and the conformational changes they induce in their target proteins. These computational studies complement experimental data by offering a time-resolved perspective on the ligand-receptor interactions that govern biological activity.
Typically, MD simulations for thiadiazole derivatives are performed over nanosecond timescales to validate initial findings from molecular docking and to explore the stability of the predicted binding poses. These simulations can reveal the flexibility of the ligand within the active site, the role of water molecules in mediating interactions, and the key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent contacts with the ligand.
A critical aspect of these simulations is the analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. A stable RMSD profile for both the protein backbone and the ligand suggests that the system has reached equilibrium and that the ligand maintains a consistent binding mode. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid, providing clues about the dynamics of the binding event.
The following table illustrates the type of data that can be generated from MD simulations to characterize the interaction between a hypothetical bioactive derivative of this compound and its target protein.
Table 1: Representative Molecular Dynamics Simulation Data for a Bioactive Thiadiazole Derivative
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes and stabilize the ligand-protein complex. |
| Average Protein RMSD | 1.5 Å | Indicates that the overall protein structure remains stable throughout the simulation with the ligand bound. |
| Average Ligand RMSD | 0.8 Å | Suggests that the ligand maintains a stable binding pose within the active site. |
| Key H-Bond Interactions | ASN120, GLU150 | Highlights specific amino acid residues that are critical for anchoring the ligand in the binding pocket. |
| Key Hydrophobic Interactions | LEU80, VAL95, PHE180 | Identifies residues contributing to the stability of the complex through non-polar interactions. |
| Binding Free Energy (MM-GBSA) | -45.5 kcal/mol | A negative value indicates a favorable binding affinity of the ligand for the protein. |
Furthermore, the analysis of the solvent-accessible surface area (SASA) during the simulation can indicate whether the ligand binding induces a conformational change in the protein that buries the ligand from the solvent, a common feature of potent inhibitors. The detailed interaction energy decomposition from methods like MM-PBSA and MM-GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can quantify the contribution of individual residues to the total binding energy, pinpointing "hotspot" residues that are essential for high-affinity binding.
In the context of this compound derivatives, MD simulations can also shed light on the role of the bromine atom. This halogen atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein's active site, which can significantly enhance binding affinity and selectivity. MD simulations can track the geometry and persistence of such halogen bonds over time.
The insights gained from these computational studies are invaluable for the rational design of new, more potent, and selective bioactive derivatives of this compound. By understanding the dynamic nature of the ligand-target interactions, medicinal chemists can make informed decisions on which modifications to the lead compound are most likely to improve its pharmacological profile.
Future Research Directions and Translational Perspectives
Development of Novel 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine (B6278918) Analogs with Enhanced Efficacy and Selectivity
Future research will likely focus on the strategic modification of the this compound core to generate novel analogs with superior potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how molecular modifications influence biological activity. rsc.org Key strategies for analog development include:
Substitution on the Phenyl Ring: While the 4-bromo substitution is a defining feature, exploring other halogen substitutions (e.g., chloro, fluoro) or introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring could significantly modulate the molecule's electronic properties and binding affinities. nih.gov For instance, studies on related 1,3,4-thiadiazoles have shown that substitutions on the phenyl ring can boost cytotoxic activity. nih.govcu.edu.eg
Modification of the Amine Group: The 3-amine group is a key site for derivatization. Acylation, alkylation, or formation of Schiff bases can lead to a wide array of analogs. Research on related aminothiazoles has demonstrated that creating derivatives at the amine position can yield compounds with promising antimicrobial and anticancer activities. nih.gov
Bioisosteric Replacement: The thiadiazole ring itself or the bromophenyl group can be replaced by other heterocyclic or aromatic systems to explore different spatial arrangements and interactions with target proteins. nih.gov The mesoionic nature of the thiadiazole ring allows its analogs to cross cellular membranes and interact effectively with biological targets. nih.gov
The table below illustrates potential modifications and the rationale behind them, based on findings from related thiadiazole derivatives.
| Modification Site | Potential Substituents | Rationale for Enhanced Activity | Supporting Evidence from Related Compounds |
| Phenyl Ring (Position 4) | -F, -Cl, -CH₃, -OCH₃ | Modulate lipophilicity and electronic properties to improve target binding and pharmacokinetic profiles. nih.govneliti.com | Fluorinated and chlorinated phenyl-thiadiazole derivatives have shown significant antimicrobial effects. nih.gov |
| Amine Group (Position 3) | Acetamides, Benzamides, Sulfonamides | Introduce additional hydrogen bonding sites and steric bulk to enhance selectivity and potency. nih.govnih.gov | Amide derivatives of 1,2,4-thiadiazole-1,2,4-triazoles have exhibited potent anticancer activity. nih.gov |
| Core Scaffold | 1,3,4-thiadiazole (B1197879), 1,2,4-triazole (B32235) | Alter the core heterocyclic structure to explore different biological targets and improve drug-like properties. nih.govmdpi.com | 1,2,4-triazole analogs have shown significant anticancer activity by targeting tubulin. nih.govresearchgate.net |
Exploration of New Biological Targets and Therapeutic Applications
While initial research may point towards specific activities, the 1,2,4-thiadiazole (B1232254) scaffold is known for its broad spectrum of biological effects. rsc.org Future investigations should aim to uncover new therapeutic applications for this compound and its derivatives.
Anticancer Activity: Many thiadiazole derivatives have been investigated as anticancer agents. rsc.orgrasayanjournal.co.in Future work could explore the efficacy of this compound analogs against a wider range of cancer cell lines, including multidrug-resistant strains. cu.edu.egnih.gov For example, some 1,2,4-thiadiazole-fused combretastatin-A4 derivatives have shown promising anticancer activity against various human cancer cell lines. rsc.org
Neuroprotective Agents: Certain 1,2,4-thiadiazole derivatives have been identified as potent neuroprotectors by inhibiting glutamate-stimulated Ca2+ uptake. nih.govrsc.org Given the role of excitotoxicity in neurodegenerative diseases, this presents a significant therapeutic avenue to explore.
Metabolic Diseases: A notable study identified a 1,2,4-thiadiazole derivative as a potent dual agonist of peroxisome proliferator-activated receptors (PPARs) α and δ, which are key regulators of lipid metabolism. acs.org This suggests a potential application in treating dyslipidemia and metabolic syndrome. acs.org
Antimicrobial Agents: The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-known pharmacophore for developing antimicrobial agents. nih.gov Derivatives have shown activity against various bacteria and fungi, including resistant strains. nih.govrasayanjournal.co.in This warrants a thorough investigation of the antimicrobial spectrum of this compound analogs.
Integration of Advanced Synthetic Methodologies for Scalable and Efficient Production
To translate a promising compound from the laboratory to clinical or commercial use, the development of scalable, efficient, and environmentally friendly synthetic methods is paramount. rsc.org Future research in this area should focus on:
Green Chemistry Approaches: Employing greener solvents, reducing the number of synthetic steps, and utilizing catalytic reactions (e.g., Suzuki-Miyaura coupling for creating C-C bonds) can minimize the environmental impact of the synthesis. nih.gov
Process Optimization: Detailed studies to optimize reaction conditions, such as temperature, pressure, and catalyst loading, are necessary to develop a robust and reproducible process suitable for large-scale manufacturing.
Advanced Computational Approaches in Rational Drug Design and Optimization
Computational chemistry plays an indispensable role in modern drug discovery, enabling the rational design and optimization of lead compounds. neliti.com For this compound, these approaches can accelerate the development process significantly.
Molecular Docking: This technique can be used to predict the binding mode and affinity of novel analogs with their biological targets, helping to prioritize which compounds to synthesize and test. nih.govnih.gov For example, docking studies have been used to understand the binding of thiadiazole derivatives to enzymes like acetylcholinesterase. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of the analogs and their biological activity, providing predictive power for designing more potent compounds. neliti.com
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new analogs. nih.govresearchgate.net This early-stage screening helps to identify candidates with favorable "drug-like" characteristics and avoid costly failures in later stages of development. nih.gov
The following table summarizes computational predictions for a series of related 1,2,4-triazole analogs, highlighting the utility of these methods.
| Compound Analog | Binding Affinity (kcal/mol) | Predicted Toxicity Class (LD50 mg/kg) | Lipinski's Rule of Five |
| 4e | -7.5 to -8.0 | Class IV (440-500) | 0 Violations |
| 4i | -8.0 to -8.5 | Class IV (440-500) | 0 Violations |
| Binding affinity for the tubulin-colchicine binding site. Data synthesized from studies on bromophenyl-triazole analogs. nih.govresearchgate.net |
Potential for Applications Beyond Medicinal Chemistry
The unique properties of the thiadiazole heterocycle suggest that derivatives of this compound could have applications in fields other than medicine.
Materials Science: Nitrogen-rich heterocyclic compounds are of great interest in materials science. semanticscholar.org The high nitrogen content and aromaticity of the thiadiazole ring make it an electron-deficient system, a desirable property for n-type semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). semanticscholar.orgmdpi.com The conjugation with the bromophenyl ring could be exploited to tune the luminescent properties of these materials. semanticscholar.org
Agrochemicals: Many heterocyclic compounds, including thiadiazole derivatives, have found use as herbicides, insecticides, and fungicides in agriculture. mdpi.comnih.gov The biological activity of the this compound scaffold could be screened and optimized for agrochemical applications, potentially leading to new crop protection agents. For instance, some 1,3,4-thiadiazole derivatives have been investigated as rodenticides and plant growth stimulators. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from substituted anilines. For example, analogous thiadiazole derivatives are synthesized via cyclization reactions using POCl₃ as a catalyst under reflux conditions (90°C, 3 hours), followed by pH adjustment (8–9) with ammonia to precipitate the product . Yield optimization often employs microwave-assisted techniques to reduce reaction times and improve efficiency . Structural confirmation is achieved via spectroscopic methods (NMR, MS) and X-ray crystallography .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used to confirm molecular weight and substituent positions .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, with mean (C–C) deviations <0.005 Å and R-factors <0.05 ensuring accuracy .
- Chromatography : HPLC or TLC monitors purity, with ≥95% purity required for biological assays .
Advanced Research Questions
Q. What computational strategies are employed to study the biological activity of this compound, and how do they validate experimental data?
- Methodological Answer :
- Molecular Docking : Compounds are docked into target protein structures (e.g., tubulin–combretastatin A-4 binding site, PDB ID: 5LYJ) using software like AutoDock Vina. Binding affinities (e.g., −6.5 to −8.3 kcal/mol) and interaction types (H-bonds, halogen bonds) are analyzed .
- ADME/TOX Prediction : SwissADME and ProTox-II predict pharmacokinetic properties (e.g., Lipinski’s Rule of Five compliance) and toxicity (LD₅₀: 440–500 mg/kg, Class IV) .
- Validation : Experimental IC₅₀ values from cell-based assays (e.g., NCI-60 cancer panels) are correlated with computational results to resolve discrepancies .
Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : High-resolution synchrotron radiation (λ = 0.71073 Å) is used for data collection at 296 K .
- Refinement : SHELXL refines structures with constraints (e.g., isotropic displacement parameters for non-H atoms) and validates geometry via PLATON .
- Case Study : For 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, crystallography confirmed a planar thiadiazole ring with a dihedral angle of 15.2° relative to the bromophenyl group .
Q. How can researchers address contradictions in reported biological activities of thiadiazole derivatives?
- Methodological Answer :
- Multi-Panel Assays : Test compounds against diverse cell lines (e.g., NCI-60 panels) to identify context-dependent activity .
- Dose-Response Studies : Calculate growth inhibition (PGI) and mean growth percent (GP) at varying concentrations (e.g., 10⁻⁵ M to 10⁻⁹ M) .
- Mechanistic Studies : Combine tubulin polymerization assays with docking to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
